

Mass Spectrometry Fragmentation Analysis: 1-Butyl-1-phenylhydrazine and its Analogs

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Compound of Interest

Compound Name: 1-Butyl-1-phenylhydrazine

Cat. No.: B1282163

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A Comparative Guide for Researchers

In the landscape of drug development and chemical research, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **1-Butyl-1-phenylhydrazine** against its close structural analogs, phenylhydrazine and 1-methyl-1-phenylhydrazine. The data presented for the analogs are sourced from the NIST Mass Spectrometry Data Center, providing a reliable baseline for comparison.

Predicted and Observed Fragmentation Patterns

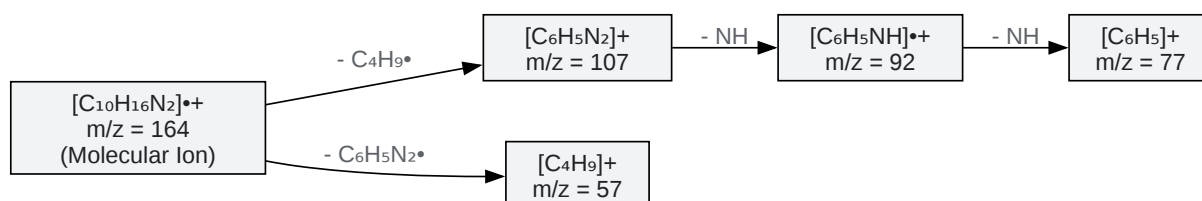
The fragmentation of N-alkyl-N-phenylhydrazines under electron ionization typically involves cleavages at the N-N bond, alpha-cleavage of the alkyl substituent, and rearrangements. Below is a comparative summary of the major predicted and observed mass-to-charge ratios (m/z) and their proposed fragment structures.

m/z	Proposed Fragment Ion	1-Butyl-1-phenylhydrazine (Predicted)	1-Methyl-1-phenylhydrazine (Observed)	Phenylhydrazine (Observed)
164	[M] ^{•+}	•+	-	-
122	[M] ^{•+}	-	•+	-
108	[M] ^{•+}	-	-	•+
107	[C ₆ H ₅ N ₂] ⁺	Major	Major	Major
93	[C ₆ H ₅ NH ₂] ^{•+}	Minor	Minor	Major
92	[C ₆ H ₅ NH] ^{•+}	Prominent	Prominent	Prominent
77	[C ₆ H ₅] ⁺	Prominent	Prominent	Prominent
57	[C ₄ H ₉] ⁺	Prominent	-	-

Note: The data for **1-Butyl-1-phenylhydrazine** is predicted based on common fragmentation pathways for similar compounds. The data for 1-Methyl-1-phenylhydrazine and Phenylhydrazine is based on experimental data from the NIST database.

Fragmentation Pathway of 1-Butyl-1-phenylhydrazine

The expected fragmentation pathway for **1-Butyl-1-phenylhydrazine** under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 164). Subsequent fragmentation is predicted to occur through several key pathways as illustrated below.



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